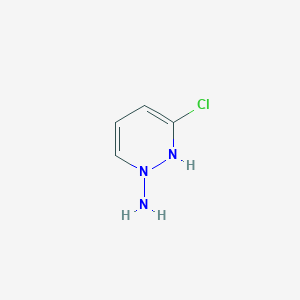

3-Chloropyridazin-1(2H)-amine

Description

The study of pyridazine (B1198779) derivatives has a rich history, leading to the discovery of numerous compounds with a wide array of applications, particularly in medicine and materials science. scholarsresearchlibrary.comnih.gov The introduction of a chlorine atom and an amine group to the pyridazine ring creates a versatile chemical scaffold. The specific nomenclature "3-Chloropyridazin-1(2H)-amine" refers to a particular tautomer, a structural isomer that can interconvert via the migration of a proton. In practice, the scientific literature is dominated by research on its more stable tautomeric isomers, primarily 6-Chloropyridazin-3-amine (CAS 5469-69-2). nih.gov This article, therefore, will discuss the requested compound by focusing on the well-documented chemistry and applications of this prevalent and synthetically crucial isomer, which serves as the functional equivalent in most research contexts.

Pyridazines, six-membered heterocyclic compounds containing two adjacent nitrogen atoms, have been known for over a century. scholarsresearchlibrary.com Their derivatives gained significant attention with the discovery of their diverse biological activities. scholarsresearchlibrary.com The structure of the pyridazine ring, particularly its potential for substitution, allows for the creation of a vast library of compounds.

A key structural feature of aminopyridazines is tautomerism, where the molecule can exist in different isomeric forms. wuxiapptec.comnih.gov In the case of chloropyridazinamines, there is an equilibrium between the amino form (e.g., 6-Chloropyridazin-3-amine) and the imino form (e.g., 6-Chloro-1,2-dihydropyridin-3-imine). Spectroscopic and theoretical studies have shown that pyridazinone derivatives, a related class, exist predominantly in the oxo form rather than the hydroxyl tautomer. Similarly, for aminopyridazines, the amino tautomer is generally more stable and is the form predominantly represented and utilized in chemical synthesis and biological studies. nih.gov

The chloropyridazinamine scaffold, represented chiefly by 6-Chloropyridazin-3-amine, is a highly valuable building block in organic synthesis. medchemexpress.com The presence of both a reactive chlorine atom, susceptible to nucleophilic substitution, and a nucleophilic amino group allows for a wide range of chemical modifications. This dual reactivity makes it a versatile intermediate for constructing more complex molecules. medchemexpress.comkoreascience.kr

One of the most significant applications of this scaffold is in palladium-catalyzed cross-coupling reactions. It is frequently used in the Suzuki-Miyaura reaction to synthesize 3-amino-6-arylpyridazines, which are important precursors for various biologically active compounds. researchgate.netresearchgate.net Furthermore, it serves as a key starting material for the synthesis of fused heterocyclic systems, such as imidazo[1,2-b]pyridazines, which are prominent in medicinal chemistry. nih.govias.ac.in Researchers have developed convenient, one-pot methods to create these fused systems starting from 6-chloropyridazin-3-amine. ias.ac.in

Current research on derivatives of the chloropyridazinamine scaffold is heavily focused on drug discovery and development. The 3-aminopyridazine (B1208633) core is a key structural feature in several approved drugs, including the antidepressant minaprine (B1677143) (withdrawn), the GnRH receptor antagonist relugolix, and the TYK2 inhibitor deucravacitinib, highlighting its importance as a pharmacophore. nih.gov

The versatility of the scaffold has enabled the development of compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antioxidant properties. thieme-connect.comtandfonline.comnih.gov For instance, derivatives synthesized from 3-chloro-6-hydrazinopyridazine (B91096) (itself derived from a chloropyridazine precursor) have been investigated as potential analgesic agents. thieme-connect.com This review will focus on the chemical properties and synthetic utility of the chloropyridazinamine structure, using the well-documented findings related to its most common isomer to illustrate its role in modern chemical research.

Physicochemical and Synthetic Data

The following tables provide key data related to the most commonly studied isomer, 6-Chloropyridazin-3-amine, and showcase its application as a synthetic precursor.

Table 1: Physicochemical Properties of 6-Chloropyridazin-3-amine

| Property | Value | Source(s) |

| CAS Number | 5469-69-2 | nih.gov |

| Molecular Formula | C₄H₄ClN₃ | nih.gov |

| Molecular Weight | 129.55 g/mol | nih.gov |

| IUPAC Name | 6-chloropyridazin-3-amine | nih.gov |

| Synonyms | 3-Amino-6-chloropyridazine (B20888), 6-Chloro-3-pyridazinamine | nih.gov |

| SMILES | C1=CC(=NN=C1N)Cl | nih.govfishersci.com |

Table 2: Examples of Derivatives Synthesized from the Chloropyridazinamine Scaffold

| Precursor | Reagents/Conditions | Product Class | Application/Significance | Source(s) |

| 3-Amino-6-chloropyridazine | Acetic anhydride (B1165640) / Reflux | N-acetyl-3-amino-6-chloropyridazine | Synthesis of N-substituted derivatives | koreascience.kr |

| 3-Amino-6-chloropyridazine | Arylboronic acids / Pd(0) catalyst (Suzuki Coupling) | 3-Amino-6-arylpyridazines | Intermediates for pharmacologically active compounds | researchgate.netresearchgate.net |

| 3-Chloro-6-hydrazinopyridazine | β-ketonitriles / p-toluenesulfonic acid | 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles | Analgesic agents | thieme-connect.com |

| 6-Chloropyridazin-3-amine | N,N-dimethylformamide dimethyl acetate, then RCH₂Br | 3-Substituted imidazo[1,2-b]pyridazines | Synthesis of fused heterocyclic systems | ias.ac.in |

Structure

3D Structure

Properties

CAS No. |

843642-72-8 |

|---|---|

Molecular Formula |

C4H6ClN3 |

Molecular Weight |

131.56 g/mol |

IUPAC Name |

6-chloro-1H-pyridazin-2-amine |

InChI |

InChI=1S/C4H6ClN3/c5-4-2-1-3-8(6)7-4/h1-3,7H,6H2 |

InChI Key |

JZGDJOCITQGPJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(NC(=C1)Cl)N |

Origin of Product |

United States |

Mechanistic Insights into the Reactivity and Transformations of 3 Chloropyridazin 1 2h Amine

Nucleophilic Substitution Reactions at the C-3 Position (Chlorine Reactivity)

The chlorine atom at the C-3 position of the pyridazine (B1198779) ring is the primary site for transformations involving the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is largely governed by the electron-withdrawing effect of the ring nitrogens, which facilitates its displacement through several mechanistic pathways.

Directed Nucleophilic Aromatic Substitution (SNAr)

The inherent electron deficiency of the pyridazine ring activates the C-3 position towards Nucleophilic Aromatic Substitution (SNAr). This reaction mechanism involves the addition of a nucleophile to the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

The rate and success of the SNAr reaction are dependent on the nature of the incoming nucleophile. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can effectively displace the chlorine atom. For instance, reaction with various amines under thermal or microwave conditions can lead to the formation of diversely substituted 3-aminopyridazine (B1208633) derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-N bond formation, offering a powerful alternative to classical substitution methods. The C-3 chlorine atom of 3-Chloropyridazin-1(2H)-amine serves as an effective electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridazine ring and various aryl or vinyl groups. The reaction of 3-amino-6-chloropyridazine (B20888) with arylboronic acids in the presence of a Palladium(0) catalyst and a base has been successfully employed to synthesize 3-amino-6-arylpyridazines. researchgate.net This methodology is directly applicable to this compound for the introduction of diverse aromatic scaffolds.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, creating alkynyl-substituted aromatic systems. wikipedia.org This palladium- and copper-cocatalyzed reaction is a highly effective method for the alkynylation of heteroaryl chlorides. organic-chemistry.org The coupling of 3-chloropyridazine (B74176) derivatives with various terminal alkynes proceeds under mild conditions to afford the corresponding 3-alkynylpyridazine products. scirp.orgsemanticscholar.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. sigmaaldrich.com This reaction is noted for its high functional group tolerance and its ability to couple sp³, sp², and sp carbon atoms. sigmaaldrich.com The functionalization at the C-3 position of pyridazines via Negishi cross-coupling with arylzinc species has been demonstrated, providing an efficient route to 3-arylpyridazines. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for constructing carbon-nitrogen bonds. scirp.org It allows for the amination of aryl halides with a broad range of amine coupling partners under relatively mild conditions. The reaction can be used to replace the C-3 chlorine of the pyridazine core with primary or secondary amines, offering a versatile route to complex N-substituted 3-aminopyridazine derivatives.

| Coupling Reaction | Catalyst System | Coupling Partners | Bond Formed |

| Suzuki-Miyaura | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | Aryl/Vinyl Boronic Acid | C(sp²)-C(sp²) |

| Sonogashira | Pd complex (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base | Terminal Alkyne | C(sp²)-C(sp) |

| Negishi | Pd(0) or Ni(0) complex | Organozinc Reagent | C(sp²)-C(sp³/sp²/sp) |

| Buchwald-Hartwig | Pd(0) complex, Ligand (e.g., BINAP, XPhos), Base | Primary/Secondary Amine | C(sp²)-N |

C-H Activation and Functionalization

While reactions at the C-Cl bond are prevalent, direct functionalization of the C-H bonds on the pyridazine ring represents a more atom-economical approach. Transition-metal-catalyzed C-H activation strategies allow for the introduction of new functional groups without the need for pre-functionalized substrates. For pyridazine systems, radical-mediated C-H functionalization has been described for related compounds like 3,6-dichloropyridazine, allowing for the introduction of alkoxy groups. nih.gov Furthermore, palladium-catalyzed direct C-H arylation can be achieved with predictable regioselectivity on electron-deficient pyridines, a principle that can be extended to the pyridazine core. semanticscholar.org The specific regioselectivity of C-H activation on this compound would depend on the directing effects of both the chloro and amino substituents, as well as the specific catalytic system employed.

Reactions Involving the Exocyclic Amine Group

The exocyclic amine group is a key nucleophilic center, enabling a range of transformations including alkylation, acylation, and condensation reactions with carbonyl compounds, which often lead to the formation of fused heterocyclic systems.

Alkylation, Acylation, and Sulfonylation of the Amine

The lone pair of electrons on the nitrogen atom of the exocyclic amine makes it reactive towards various electrophiles.

Alkylation and Acylation: The amine can be readily N-alkylated or N-acylated. Acylation of 3-amino-6-chloropyridazine with acyclic anhydrides proceeds efficiently upon refluxing to afford the corresponding N-substituted derivatives. researchgate.net This provides a straightforward method for introducing various acyl groups onto the exocyclic nitrogen.

Sulfonylation: Reaction of the amino group with sulfonyl chlorides in the presence of a base yields sulfonamides. The reaction of aminopyridines with pyridine (B92270) sulfonyl chlorides has been shown to produce the desired sulfonamides. umich.edu However, care must be taken as the resulting sulfonamide N-H can be acidic, potentially leading to double sulfonylation under basic conditions. umich.edu This reactivity allows for the introduction of sulfonyl moieties, which are important pharmacophores.

Reactions with Carbonyl Compounds: Imine Formation and Subsequent Cyclizations

The reaction of the primary exocyclic amine with carbonyl compounds is a cornerstone of its utility in constructing more complex heterocyclic frameworks. The initial step is typically the formation of an imine (Schiff base) via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. This reversible, acid-catalyzed reaction creates a new C=N bond.

The true synthetic value of this reaction lies in the subsequent intramolecular cyclization of the imine intermediate, especially when using dicarbonyl compounds or their equivalents. This strategy is widely used to build fused-ring systems. For example, 3-aminopyridazine derivatives can be condensed with reagents like methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate in refluxing acetic acid to construct fused pyrimido[1,2-b]pyridazine systems. These reactions often proceed via an initial Michael addition or condensation, followed by an intramolecular cyclization and elimination sequence to yield the stable, fused aromatic product.

| Reactant Type | Intermediate | Final Product | Reaction Example |

| Aldehyde/Ketone | Imine (Schiff Base) | N-Substituted Imine | Condensation with Benzaldehyde |

| 1,3-Dicarbonyl Compound | Enaminone/Imine | Fused Pyrimidine (B1678525) Ring | Reaction with Acetylacetone |

| α,β-Unsaturated Carbonyl | Michael Adduct | Fused Dihydropyrimidine | Reaction with Methyl Acrylate |

| Propenoate Derivative | Acylamino-enamine | Pyrimido[1,2-b]pyridazine | Condensation with Methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate |

Rearrangement Reactions Involving the Amine Functionality

Rearrangement reactions offer a powerful tool for skeletal transformations in organic synthesis. In the context of this compound, the amine functionality can participate in various rearrangements, a notable example being the Dimroth rearrangement.

The Dimroth rearrangement is a well-documented isomerization process in nitrogen-containing heterocycles where an endocyclic nitrogen atom and an exocyclic amino group exchange places. wikipedia.org This typically occurs through a ring-opening and ring-closing sequence. For this compound, a hypothetical Dimroth rearrangement could be initiated by a nucleophilic attack, leading to the opening of the pyridazine ring. Subsequent rotation and re-cyclization would result in a rearranged product. The reaction is often catalyzed by acid or base and can be influenced by temperature. nih.gov

The generally accepted mechanism for the Dimroth rearrangement involves the following steps:

Ring Opening: Nucleophilic addition to the C6 position of the pyridazine ring, facilitated by the electron-withdrawing nature of the ring nitrogens, leads to the cleavage of the N1-C6 bond.

Intermediate Formation: This ring opening results in a highly flexible intermediate.

Ring Closure: Intramolecular cyclization occurs through the nucleophilic attack of a nitrogen atom onto a carbonyl or imine carbon, forming a new heterocyclic ring.

While specific studies on the Dimroth rearrangement of this compound are not extensively documented, the principles of this rearrangement in other heterocyclic systems suggest its possibility. The presence of the chloro substituent may influence the regioselectivity and facility of the initial nucleophilic attack.

Electrophilic Aromatic Substitution on the Pyridazine Ring System

The pyridazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes electrophilic aromatic substitution (EAS) reactions on the pyridazine ring challenging compared to benzene. The nitrogen atoms deactivate the ring towards electrophilic attack by withdrawing electron density. minia.edu.eg

Despite this deactivation, electrophilic substitution can occur, particularly when activating groups are present on the ring. The amino group in this compound is a strong activating group and an ortho-, para-director. However, the directing effect of the amino group is in competition with the deactivating effect of the pyridazine nitrogens and the chloro substituent.

Common electrophilic aromatic substitution reactions include nitration and halogenation.

Nitration: This reaction typically involves the use of a nitrating mixture (a combination of nitric acid and sulfuric acid) to generate the nitronium ion (NO2+) as the electrophile. The substitution pattern would be influenced by the combined directing effects of the amino and chloro groups, as well as the inherent reactivity of the pyridazine ring positions.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the pyridazine ring would require a Lewis acid catalyst to generate a more potent electrophile. The regioselectivity of the substitution would again be a complex interplay of the electronic effects of the existing substituents.

It is important to note that under strongly acidic conditions, as are often employed in EAS reactions, the exocyclic amino group can be protonated. This would convert the activating amino group into a deactivating ammonium (B1175870) group, further hindering the electrophilic attack on the pyridazine ring.

Heterocyclic Ring Annulation and Fusion Reactions Utilizing this compound

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a site for nucleophilic substitution at the chlorine-bearing carbon, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions often proceed via a condensation-cyclization sequence.

Synthesis of Triazolopyridazines:

One of the most important applications of 3-aminopyridazine derivatives is in the synthesis of wikipedia.orgnih.govresearchgate.nettriazolo[4,3-b]pyridazines. These fused bicyclic systems are of significant interest due to their diverse biological activities. The synthesis typically involves the reaction of 3-amino-6-chloropyridazine with a carboxylic acid derivative, such as an acyl chloride or an orthoester.

A general synthetic route involves the following steps:

Acylation: The exocyclic amino group of 3-amino-6-chloropyridazine reacts with a suitable acylating agent to form an N-acylamino intermediate.

Cyclization: Subsequent intramolecular cyclization, often under thermal or acidic conditions, leads to the formation of the triazole ring fused to the pyridazine core.

For instance, a series of 3,6-diaryl- wikipedia.orgnih.govresearchgate.nettriazolo[4,3-b]pyridazines were synthesized where the pyridazine core was constructed and subsequently chlorinated before the annulation of the triazole ring. nih.gov

Synthesis of Pyridopyrimidines:

This compound can also be utilized in the construction of other fused systems, such as pyridopyrimidines. These reactions typically involve condensation with a 1,3-dicarbonyl compound or its equivalent. The amino group acts as a nucleophile, initiating a reaction cascade that culminates in the formation of the fused pyrimidine ring. The specific reaction conditions and the nature of the condensing partner dictate the final structure of the pyridopyrimidine derivative. rsc.org

Below is a table summarizing some annulation reactions involving aminopyridazine derivatives:

| Fused Heterocycle | Reagent(s) | Key Reaction Type | Reference |

| wikipedia.orgnih.govresearchgate.netTriazolo[4,3-b]pyridazine | Carboxylic acid derivatives | Acylation, Intramolecular cyclization | nih.gov |

| Pyridopyrimidine | 1,3-Dicarbonyl compounds | Condensation, Cyclization | rsc.org |

Tautomerism and Isomerization Studies of this compound

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. For this compound, several tautomeric forms are possible due to the presence of the amine group and the pyridazine ring nitrogens.

The primary tautomeric equilibrium to consider is the amino-imino tautomerism. The compound can exist in the amino form (3-chloro-6-aminopyridazine) or the imino form (3-chloro-1,6-dihydropyridazin-6-imine).

Computational studies on related heterocyclic systems, such as 2-aminopyridines, have shown that the amino form is generally the more stable tautomer. nih.govsemanticscholar.org The relative stability of the tautomers can be influenced by factors such as the solvent and the electronic nature of other substituents on the ring. Theoretical calculations using methods like Density Functional Theory (DFT) can provide valuable insights into the relative energies of the different tautomers and the energy barriers for their interconversion. nih.govscispace.com

Spectroscopic techniques such as NMR and IR spectroscopy are powerful tools for studying tautomeric equilibria in solution. scispace.com For example, the chemical shifts of the protons and carbons in the 1H and 13C NMR spectra can provide evidence for the predominant tautomeric form.

A theoretical study on the tautomerism of pyridazin-3(2H)-one to pyridazin-3-ol, a related system, demonstrated that the tautomeric equilibrium is significantly affected by the solvent. nih.gov Protic polar solvents were found to lower the activation energy for the proton transfer. A similar solvent-dependent tautomerism can be anticipated for this compound.

The possible tautomeric forms of this compound are depicted below:

| Tautomeric Form | Structure |

| Amino form | Chemical structure of 3-chloro-6-aminopyridazine |

| Imino form | Chemical structure of 3-chloro-1,6-dihydropyridazin-6-imine |

Further experimental and computational studies are needed to definitively determine the predominant tautomeric form of this compound under various conditions and to quantify the tautomeric equilibrium.

Design and Synthesis of Advanced Derivatives and Analogs of 3 Chloropyridazin 1 2h Amine

Structure-Guided Derivatization Strategies

Structure-guided derivatization relies on understanding the relationship between the chemical structure of a molecule and its biological activity, often referred to as Structure-Activity Relationship (SAR) studies. For 3-aminopyridazine (B1208633) derivatives, SAR studies have been instrumental in identifying key structural features that influence their biological effects. nih.gov

Research on a series of 47 diversely substituted analogues of minaprine (B1677143), a 3-aminopyridazine derivative, revealed that the nature and position of substituents on the pyridazine (B1198779) ring are critical for their pharmacological activity. nih.gov For instance, the serotonergic activity was found to be primarily associated with the substituent at the 4-position of the pyridazine ring. nih.gov In contrast, the dopaminergic activity was largely dependent on the presence of a para-hydroxylated aryl group at the 6-position. nih.gov

These findings guide the rational design of new derivatives. For example, to enhance a specific biological activity, medicinal chemists can selectively modify certain positions on the 3-aminopyridazine scaffold while keeping others constant. The process often involves the synthesis of a series of analogs with systematic variations in substituents to probe the steric, electronic, and hydrophobic requirements of the target receptor or enzyme. dovepress.com

A common starting point for such derivatization is the commercially available 3-amino-6-chloropyridazine (B20888). researchgate.net The chlorine atom at the 6-position is particularly amenable to substitution reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the introduction of various aryl and heteroaryl groups. researchgate.net This approach has been successfully employed to synthesize a range of 3-amino-6-arylpyridazines, providing a platform for further SAR exploration. researchgate.net

Combinatorial Chemistry and High-Throughput Synthesis of Libraries

Combinatorial chemistry and high-throughput synthesis are powerful tools for the rapid generation of large libraries of compounds, which can then be screened for biological activity. These approaches are particularly well-suited for the exploration of the chemical space around a privileged scaffold like 3-aminopyridazine.

The synthesis of libraries of 3-aminopyridazine derivatives can be facilitated by the use of solid-phase or solution-phase combinatorial techniques. For instance, 3-amino-6-chloropyridazine can be attached to a solid support, allowing for the subsequent modification of the molecule through a series of reactions. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away.

A general strategy for the combinatorial synthesis of 3-aminopyridazine libraries involves a multi-step sequence. Starting with a polychlorinated pyridazine, a tandem of selective reactions, such as amination and palladium-catalyzed cross-coupling reactions, can be employed. researchgate.net By varying the amines and the coupling partners, a diverse library of compounds can be generated. Microwave-enhanced synthesis protocols have been developed to accelerate the synthesis of trisubstituted pyridazine architectures through sequential amination, Suzuki coupling, and alkylation reactions. researchgate.net

Synthesis of Chiral Analogs and Stereoselective Transformations

The introduction of chirality into drug molecules can have a profound impact on their biological activity, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The synthesis of chiral analogs of 3-Chloropyridazin-1(2H)-amine and the use of stereoselective transformations are therefore important aspects of modern drug discovery.

Chiral centers can be introduced into the 3-aminopyridazine scaffold through various synthetic strategies. One approach is to use chiral building blocks in the synthesis. For example, a chiral amine can be reacted with a suitable pyridazine precursor to introduce a stereocenter. Alternatively, asymmetric synthesis methods can be employed to create chiral centers with high enantiomeric excess.

While specific examples of stereoselective transformations on this compound are not extensively reported, general methods for the stereoselective synthesis of pyridazine derivatives can be adapted. These may include the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions. The development of stereoselective methods for the functionalization of the pyridazine ring would be a valuable addition to the synthetic toolbox for creating novel chiral 3-aminopyridazine analogs.

Introduction of Diverse Pharmacophores and Functional Moieties onto the Pyridazine Scaffold

To enhance the therapeutic potential of 3-aminopyridazine derivatives, it is often desirable to introduce various pharmacophores and functional moieties onto the pyridazine scaffold. Pharmacophores are the specific features of a molecule that are responsible for its biological activity, and their incorporation can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

The functionalization of the 3-aminopyridazine core can be achieved through a variety of chemical reactions. The amino group at the 3-position can be acylated, alkylated, or used as a handle for the attachment of other functional groups. The chlorine atom at the 6-position is a versatile site for modification, readily participating in nucleophilic substitution and cross-coupling reactions. researchgate.net

For example, the Suzuki-Miyaura cross-coupling reaction of 3-amino-6-chloropyridazine with various aryl and heteroaryl boronic acids allows for the introduction of a wide range of aromatic and heteroaromatic substituents at the 6-position. researchgate.net This method has been used to prepare libraries of 3-amino-6-arylpyridazines for biological screening. researchgate.net Furthermore, other palladium-catalyzed reactions, such as Stille and Negishi couplings, can also be employed for this purpose. researchgate.net

The introduction of pharmacophores can also be achieved by constructing fused heterocyclic systems. For instance, 3-aminopyridazine derivatives can be used as precursors for the synthesis of pyrimido[1,2-b]pyridazines and 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazoles, which are classes of compounds with known biological activities. semanticscholar.org

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are important strategies in medicinal chemistry for the design of novel compounds with improved properties. Scaffold hopping involves replacing the core structure of a known active compound with a different scaffold while retaining the key pharmacophoric features. Bioisosteric replacement, on the other hand, involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to similar biological activity.

The pyridazine ring itself can be considered a bioisostere of other aromatic systems. In the context of 3-aminopyridazine derivatives, scaffold hopping can be used to design novel compounds that mimic the biological activity of known drugs but have different core structures. For example, a pyrazole (B372694) ring in a known JNK1 inhibitor was expanded to a pyridazine ring to create a new series of potential anticancer agents. acs.org

Bioisosteric replacement can be applied to the substituents on the 3-aminopyridazine scaffold. For instance, an amide linker in a molecule can be replaced with a hydrazide, semicarbazide, or thiosemicarbazide (B42300) moiety to explore the impact on biological activity and physicochemical properties. acs.org The pyridazine ring has also been described as an aromatic bioisostere and has been used to mimic the D2 antagonist Sulpiride. cambridgemedchemconsulting.com

Advanced Spectroscopic and Structural Characterization of 3 Chloropyridazin 1 2h Amine and Its Derivatives

High-Resolution NMR Spectroscopy for Complex Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3-Chloropyridazin-1(2H)-amine in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, complex structures and subtle isomeric differences often necessitate the use of more sophisticated two-dimensional (2D) NMR techniques and solid-state NMR for a complete structural assignment.

2D NMR experiments are powerful methods for elucidating the intricate connectivity and spatial relationships between atoms within a molecule. For a compound like this compound, these techniques are essential for assigning the signals of the pyridazine (B1198779) ring protons and carbons, as well as for determining the position of the amino and chloro substituents.

Correlated Spectroscopy (COSY): This experiment reveals scalar couplings between protons that are typically separated by two or three bonds (²JHH and ³JHH). In the case of this compound, a COSY spectrum would be expected to show correlations between the adjacent protons on the pyridazine ring, aiding in their sequential assignment.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates the chemical shifts of protons directly attached to heteronucleatoms, most commonly ¹³C. This allows for the unambiguous assignment of the carbon atom corresponding to each proton signal in the pyridazine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of nuclei, regardless of their bonding connectivity. This is useful for determining the stereochemistry and conformation of molecules. For derivatives of this compound, NOESY can help in understanding the orientation of substituents relative to the pyridazine ring.

Interactive Data Table: Predicted 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlations | HSQC Correlated Carbon (¹³C) | Key HMBC Correlations |

| H-4 | H-5 | C-4 | C-3, C-5, C-6 |

| H-5 | H-4, H-6 | C-5 | C-3, C-4, C-6 |

| H-6 | H-5 | C-6 | C-4, C-5, N-1 |

| NH₂ | - | - | C-1 |

Solid-State NMR Applications

Solid-State NMR (ssNMR) spectroscopy is a powerful technique for the characterization of materials in their solid form. It is particularly useful for studying compounds that are insoluble or for investigating crystalline and amorphous solids. For this compound and its derivatives, ssNMR could provide valuable information on:

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit distinct ssNMR spectra, allowing for their identification and characterization.

Molecular Conformation and Packing: ssNMR can reveal details about the conformation of the molecule and how it is packed in the crystal lattice.

Intermolecular Interactions: Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can be used to study intermolecular interactions, such as hydrogen bonding, in the solid state.

Mass Spectrometry for Mechanistic Pathway Tracing and Impurity Profiling

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of synthesized compounds, elucidating fragmentation pathways, and identifying impurities.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to study the fragmentation of selected ions unito.it. In an MS/MS experiment, a precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed unito.it. This technique is invaluable for structural elucidation, as the fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, MS/MS could be used to:

Confirm the structure: The fragmentation pattern can help to confirm the positions of the chloro and amino substituents on the pyridazine ring.

Trace reaction pathways: By analyzing the fragmentation of intermediates and products, MS/MS can provide insights into reaction mechanisms.

Identify impurities: MS/MS can be used to identify and characterize low-level impurities in a sample by analyzing their unique fragmentation patterns.

A study on annelation isomers of a novel thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine ring system highlighted the utility of tandem mass spectrometry in identifying characteristic fragmentations that confirm the presence of an N-substituted pyridazine ring researchgate.net.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a crucial step in the identification of unknown compounds and for confirming the identity of synthesized molecules. For this compound (C₄H₄ClN₃), the expected exact mass can be calculated and compared with the experimentally determined mass to confirm its elemental formula.

Interactive Data Table: HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass | Mass Error (ppm) | Elemental Composition |

| [M+H]⁺ | 130.0172 | Data not available | Data not available | C₄H₅ClN₃ |

| [M-H]⁻ | 128.0016 | Data not available | Data not available | C₄H₃ClN₃ |

Note: Observed mass and mass error are hypothetical as specific HRMS data for this compound is not publicly available.

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

For this compound, a single-crystal X-ray diffraction study would unequivocally confirm its molecular structure and provide insights into its solid-state packing. While the crystal structure of this compound itself has not been reported, the structure of the related compound, 3-Chloropyridin-2-amine, has been determined nih.gov. In this related structure, intermolecular amine N—H···N hydrogen-bonding interactions lead to the formation of centrosymmetric cyclic dimers nih.gov. Additionally, short Cl···Cl interactions are observed nih.gov. It is plausible that this compound would also exhibit similar intermolecular interactions, with the amino group and the pyridazine nitrogen atoms participating in hydrogen bonding to form supramolecular assemblies.

The table below presents hypothetical crystallographic data for this compound, based on typical values for small organic molecules.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₄H₄ClN₃ |

| Formula Weight | 129.55 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Molecular Conformation and Intermolecular Interactions

The molecular structure and packing of pyridazine derivatives are heavily influenced by a network of non-covalent interactions. While the specific crystal structure of this compound (a tautomer of 6-Amino-3-chloropyridazine) is not extensively detailed in readily available literature, analysis of closely related compounds such as other amino-chlorinated pyridine (B92270) and pyridazine derivatives provides a strong model for its expected behavior.

The pyridazine ring itself is planar. In derivatives like 5-chloropyridine-2,3-diamine, the molecule is observed to be nearly planar, with amino groups slightly twisted out of the plane to minimize steric hindrance. nih.gov This planarity facilitates significant intermolecular interactions. The primary forces governing the solid-state architecture are hydrogen bonding and π-π stacking.

The amino group (-NH2) acts as a hydrogen bond donor, while the pyridazine ring's nitrogen atoms are potent hydrogen bond acceptors. This combination typically leads to the formation of robust supramolecular structures. For instance, in the crystal structure of 3-Chloropyridin-2-amine, intermolecular N-H···N hydrogen bonds result in the formation of centrosymmetric cyclic dimers. nih.gov Similarly, in 5-chloropyridine-2,3-diamine, molecules are linked by hydrogen bonds into spiral columns. nih.govresearchgate.net It is highly probable that this compound engages in similar N-H···N hydrogen bonding, forming either dimers or extended chains, which are common motifs in nitrogen-containing heterocyclic compounds.

Table 1: Typical Intermolecular Interaction Geometries in Amino-Chloropyridine/Pyridazine Analogs

| Interaction Type | Donor-H···Acceptor | Typical D···A Distance (Å) | Reference Compound |

|---|---|---|---|

| Hydrogen Bond | N-H···N(pyridine/pyridazine) | 3.0 - 3.3 | 3-Chloropyridin-2-amine nih.gov, 5-Chloropyridine-2,3-diamine researchgate.net |

| π-π Stacking | Ring Centroid···Ring Centroid | 3.7 - 3.8 | 5-Chloropyridine-2,3-diamine nih.gov |

| Halogen Interaction | Cl···Cl | ~3.3 | 3-Chloropyridin-2-amine nih.gov |

Co-Crystallization Studies

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of an active pharmaceutical ingredient (API) or other molecular solids without altering their chemical structure. nih.gov This is achieved by combining the target molecule with a benign co-former in a specific stoichiometric ratio within a crystal lattice, held together by non-covalent interactions like hydrogen bonding. nih.gov

While specific studies on the co-crystallization of this compound are not prominent, its molecular structure makes it an excellent candidate for such investigations. The molecule possesses both a strong hydrogen bond donor (the amine group) and two hydrogen bond acceptor sites (the ring nitrogens). This functionality allows for the formation of predictable hydrogen-bonding patterns, or supramolecular synthons, with various co-formers.

Potential co-formers could include molecules with complementary functional groups, such as dicarboxylic acids (e.g., oxalic acid, fumaric acid) or other compounds containing hydroxyl or amide groups. nih.govgoogle.com For example, studies on the co-crystallization of other amino-chloropyridine derivatives with chlorobenzoic acids have demonstrated the formation of stable acid-base pairs linked by robust O-H···N or N-H···O hydrogen bonds. mdpi.com A similar approach with this compound could lead to new solid forms with potentially enhanced solubility, stability, or other desired properties. nih.gov

The formation of a co-crystal versus a salt is often predicted by the difference in pKa values (ΔpKa) between the basic compound and the acidic co-former. A ΔpKa of less than 0 typically results in a co-crystal, while a ΔpKa greater than 3 usually leads to salt formation. csmres.co.uk Given the weak basicity of the pyridazine ring, co-crystallization is a likely outcome with many acidic co-formers. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying functional groups and confirming the molecular structure of a compound. The spectra for this compound would exhibit characteristic bands corresponding to its constituent parts.

Based on data from analogous compounds like 2-amino-5-chloropyridine, the following assignments can be predicted: sigmaaldrich.com

N-H Vibrations : The amino group will show symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) mode is typically observed around 1600-1650 cm⁻¹.

C-H Vibrations : Aromatic C-H stretching vibrations of the pyridazine ring are expected to appear just above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations occur at lower frequencies, typically in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.

Ring Vibrations : The stretching vibrations of the C=C and C=N bonds within the pyridazine ring will produce a series of characteristic sharp peaks between 1300 cm⁻¹ and 1600 cm⁻¹.

C-Cl Vibration : The C-Cl stretching vibration is expected to be found in the fingerprint region, typically between 600 cm⁻¹ and 800 cm⁻¹.

These spectral signatures are invaluable for confirming the identity of the compound after synthesis and can be used to monitor reactions involving any of its functional groups. For instance, a reaction involving the amine group would lead to the disappearance or shift of the characteristic N-H stretching and bending bands. nih.gov

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | -NH₂ |

| Aromatic C-H Stretch | 3000 - 3100 | Pyridazine Ring |

| N-H Scissoring | 1600 - 1650 | -NH₂ |

| C=N and C=C Ring Stretch | 1300 - 1600 | Pyridazine Ring |

| C-Cl Stretch | 600 - 800 | -Cl |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

Electronic spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its photophysical properties.

UV-Vis Absorption: The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic pyridazine ring system. Pyridazine itself is an electron-deficient heterocycle. nih.gov The presence of an electron-donating amino group and an electron-withdrawing chloro group will influence the energy of these transitions. Studies on various substituted pyridazine derivatives show strong absorption bands in the UV region, typically between 310 nm and 360 nm. nih.gov For example, 3-(3′-Nitrophenyl)-6-(thiophen-2″-yl)pyridazine absorbs at λ_max = 314 nm, while 4-(6′-(Thiophen-2″-yl)pyridazin-3′-yl)benzonitrile absorbs at λ_max = 323 nm. nih.gov It is therefore anticipated that this compound will exhibit a primary absorption maximum in this range, corresponding to the S₀ → S₁ transition.

Fluorescence Emission: While many simple pyridazine derivatives are not strongly fluorescent, the presence of an amino group can significantly enhance emission properties. Unsubstituted pyridin-2-amine, for instance, is known to have a high fluorescence quantum yield. nih.gov This suggests that this compound may exhibit fluorescence upon excitation at its absorption maximum. The emission wavelength would be red-shifted relative to the absorption band, a phenomenon known as the Stokes shift. The photophysical properties, including the emission lifetime and quantum yield, would be sensitive to the solvent environment and the specific electronic interplay between the amino and chloro substituents on the pyridazine core. mdpi.com

Table 3: Photophysical Data for Related Pyridazine Derivatives

| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹·cm⁻¹) | Solvent |

|---|---|---|---|

| 3-(3′-Nitrophenyl)-6-(thiophen-2″-yl)pyridazine nih.gov | 314 | 24,105 | Ethanol |

| 4-(6′-(Thiophen-2″-yl)pyridazin-3′-yl)benzonitrile nih.gov | 323 | 26,086 | Ethanol |

| 5-(6′-(Thiophen-2″-yl)pyridazin-3′-yl)furan-2-carbaldehyde nih.gov | 354 | 27,790 | Chloroform |

Computational and Theoretical Investigations of 3 Chloropyridazin 1 2h Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule like 3-Chloropyridazin-1(2H)-amine. These methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. For this compound, a lower HOMO-LUMO gap would suggest higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

No specific experimental or calculated values for the HOMO and LUMO energies of this compound were found in the public domain.

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. Regions with negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyridazine (B1198779) ring and the amine group would be expected to be electron-rich, while the hydrogen atoms and the carbon atom attached to the chlorine would likely be electron-poor.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry can be employed to predict the most likely pathways for chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This analysis helps in understanding the feasibility of a reaction and identifying the rate-determining step. For instance, nucleophilic substitution at the chlorine-bearing carbon could be a potential reaction, and computational studies could elucidate the energetics of an SNAr (Nucleophilic Aromatic Substitution) mechanism.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For this compound, MD simulations could reveal its conformational flexibility, particularly the rotation around the C-N bond of the amine group. Furthermore, by including solvent molecules in the simulation, the effect of the solvent on the molecule's conformation and stability (solvation effects) can be investigated. This is crucial for understanding its behavior in a solution, which is the environment for many chemical reactions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predicted spectra can be compared with experimentally obtained data to validate the computational model and to aid in the interpretation of experimental results. For this compound, theoretical calculations of 1H and 13C NMR chemical shifts would be valuable for its structural characterization.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value | Experimental Value |

|---|---|---|

| 1H NMR (ppm) | - | - |

| 13C NMR (ppm) | - | - |

| IR (cm-1) | - | - |

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Studies

Chemoinformatics involves the use of computational methods to analyze chemical data. Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. For this compound, a QSPR model could be developed to predict properties like its solubility, boiling point, or even its potential biological activity based on a set of calculated molecular descriptors. These descriptors can include constitutional, topological, and quantum chemical parameters.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Based on a comprehensive search of chemical databases and scientific literature, there is no publicly available information on a compound with the specific name "this compound." This suggests that the compound may be novel, not yet synthesized, or described under a different nomenclature that is not readily identifiable. The provided chemical name is specific in its designation of the amine group being attached to a nitrogen atom in a partially hydrogenated pyridazine ring, which may represent a rare or unstable tautomeric form.

The search did identify several related, but structurally distinct, isomers of chloropyridazinamine, including:

6-Chloro-3-pyridazinamine (also known as 3-Amino-6-chloropyridazine)

3-Chloropyridazin-4-amine

4-Chloro-5-aminopyridazine

5-Chloro-3-pyridazinamine

These compounds have documented roles in various areas of chemical synthesis and research. However, due to the strict instructions to focus solely on "this compound," and the absence of any data pertaining to this specific molecule, it is not possible to generate the requested article on its applications in materials science and catalysis.

Should you be interested in an article on a related, well-documented compound such as 6-Chloro-3-pyridazinamine , please provide new instructions.

Mechanistic Biological Investigations of 3 Chloropyridazin 1 2h Amine Derivatives Strictly Non Clinical

In Vitro Target Engagement and Biochemical Pathway Modulation Studies

Understanding the direct molecular interactions and subsequent biochemical consequences is the first step in characterizing the mechanism of action for any new chemical series. For derivatives of 3-chloropyridazin-1(2H)-amine, this involves a combination of enzymatic assays and receptor binding studies to identify specific protein targets and map their influence on signaling pathways.

Derivatives based on the pyridazine (B1198779) scaffold have been investigated as inhibitors of various enzymes. For instance, certain novel chloropyridazine hybrids have been studied for their impact on Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. Investigations into these compounds revealed inhibitory activity comparable to the established PARP-1 inhibitor, olaparib. nih.gov

Another area of investigation has been the inhibition of acetylcholinesterase (AChE), an enzyme central to neurotransmission. Structure-activity relationship studies on a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives identified potent AChE inhibitors. nih.gov The indenopyridazine derivative 4g emerged as the most potent compound against electric eel AChE, while compound 4c demonstrated high selectivity for human AChE over human butyrylcholinesterase (BuChE). nih.gov These studies are essential for understanding the potency and selectivity of enzyme inhibition.

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Selectivity | Reference |

|---|---|---|---|---|

| Derivative 3c | PARP-1 | Comparable to olaparib | Not Specified | nih.gov |

| Derivative 3d | PARP-1 | Comparable to olaparib | Not Specified | nih.gov |

| Derivative 3e | PARP-1 | Comparable to olaparib | Not Specified | nih.gov |

| Indenopyridazine 4g | Electric Eel AChE | 10 nM | Not Specified | nih.gov |

| Pyridazine 4c | Human AChE | 21 nM | ~24-fold vs. human BuChE | nih.gov |

The pyridazine scaffold is also a key component in ligands designed to target G protein-coupled receptors (GPCRs). The unique hydrogen-bonding potential of the pyridazine ring nitrogen atoms is frequently exploited in the design of receptor antagonists. nih.gov

Derivatives have been synthesized as antagonists for histamine (B1213489) H3 researchgate.netcolab.ws and adenosine (B11128) receptors. nih.gov For example, a novel 7-amino-pyrazolo[3,4-d]pyridazine derivative, compound 10b , was identified as a high-affinity antagonist for the human adenosine A1 (A1R) and A3 (A3R) receptors. nih.gov Molecular docking and dynamics simulations suggested that its binding is stabilized by crucial hydrogen bonding interactions within the orthosteric binding cavity of the receptor. nih.gov Such computational studies, combined with experimental binding assays, are invaluable for profiling ligand-protein interactions and explaining the observed affinities and selectivities.

| Compound | Target Receptor | Binding Affinity (Ki) | Assay Type | Reference |

|---|---|---|---|---|

| Compound 10b | Human Adenosine A1 | 21 nM | Radioligand Displacement | nih.gov |

| Compound 10b | Human Adenosine A3 | 55 nM | Radioligand Displacement | nih.gov |

| BF2.649 (nonimidazole inverse agonist) | Human Histamine H3 | 0.16 nM | Competitive Antagonist Assay | researchgate.net |

| Tetrahydrocyclopenta[d]pyridazin-1-one 5q | Rat & Human Histamine H3 | High Affinity | Functional Assays | researchgate.net |

Molecular Mechanism of Action Elucidation at the Cellular Level

Beyond direct target engagement, it is critical to understand how these compounds behave in a cellular context. This includes their ability to enter cells, their localization to specific subcellular compartments, and their downstream effects on cellular pathways.

Research on certain pyridazin-3-one derivatives has shown they can induce apoptosis in cancer cell lines. researchgate.net Further investigation revealed that these compounds modulate key signaling pathways, including the PI3K-Akt and MAPK pathways, which are fundamental to cell survival and proliferation. researchgate.net In other studies, chloropyridazine hybrids were found to not only inhibit PARP-1 but also to induce DNA damage, as evidenced by the expression of the double-strand break marker γ-H2Ax. nih.gov This cascade of events, from enzyme inhibition to DNA damage and subsequent apoptosis, provides a clearer picture of the cellular mechanism of action. The ability of these compounds to significantly inhibit cell proliferation and colony formation in cancer cell lines further underscores their biological activity at the cellular level. nih.gov

Structure-Activity Relationships (SAR) in In Vitro Biological Systems

Systematic modification of the this compound core is essential for optimizing biological activity and selectivity. SAR studies help to identify which chemical moieties are critical for target interaction.

For pyridazine-based AChE inhibitors, structural modifications at four different positions of a lead compound led to key SAR insights nih.gov:

C-5 Position : Introducing a lipophilic group on the pyridazine ring was favorable for AChE inhibitory activity and selectivity against BuChE.

C-6 Position : Substitution and replacement of a phenyl group at this position were well-tolerated, often leading to compounds with equivalent or slightly improved activity.

Linker : The ethylamino linker between the pyridazine core and the piperidine (B6355638) moiety was important for activity.

Piperidine Moiety : Isosteric replacements or modifications of the benzylpiperidine group were generally detrimental to inhibitory potency.

In the context of anticancer agents, SAR studies of 4-chloropyridazinoxyphenyl hybrids have been conducted to guide future structural modifications to improve their activity profiles across various cancer cell lines. nih.gov Similarly, for pyridazin-3-one derivatives, the specific substitutions on the core structure were found to be critical for their cytotoxic and pathway-modulating effects. researchgate.net The robust H-bonding potential of the pyridazine ring nitrogens is a recurring theme in the molecular recognition of targets. nih.gov

| Scaffold/Series | Target Class | Key SAR Finding | Reference |

|---|---|---|---|

| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine | AChE Inhibitors | Lipophilic group at C-5 enhances activity and selectivity. | nih.gov |

| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine | AChE Inhibitors | Modifications to the benzylpiperidine moiety are detrimental. | nih.gov |

| 4-chloropyridazinoxyphenyl hybrids | Anticancer Agents | Substitutions on the phenyl ring modulate activity against different cancer cell lines. | nih.gov |

| Pyridazin-3-one derivatives | Anticancer Agents | Substitutions on the pyridazinone core determine selective cytotoxicity. | researchgate.net |

Development of Biological Probes and Chemical Tools for Research

Derivatives of this compound can be modified to create chemical probes, which are indispensable tools for chemical biology research. These probes can be used to visualize biological processes, identify binding partners, or quantify target engagement in complex biological systems.

For example, by incorporating a fluorophore or a reactive group, a pyridazine-based ligand can be converted into a probe for fluorescence microscopy or affinity-based protein profiling. While specific examples for this compound are not detailed, related heterocyclic scaffolds like imidazo[1,2-a]pyridine (B132010) have been successfully functionalized to create fluorescent probes for detecting specific analytes within living cells, such as imaging hydrazine (B178648) in HepG2 cells. researchgate.net This demonstrates the principle of adapting core heterocyclic structures into valuable research tools. The development of such probes based on the pyridazine scaffold could enable real-time tracking of their subcellular localization and interaction with target proteins.

Chemoproteomics and Target Deconvolution Strategies

When a series of this compound derivatives shows a compelling effect in a phenotypic screen (e.g., inhibiting cancer cell growth), but the direct molecular target is unknown, chemoproteomic strategies are employed for target deconvolution. nih.govnih.gov These methods aim to identify the specific protein(s) that a small molecule interacts with on a proteome-wide scale. nih.gov

Common probe-based chemoproteomic approaches involve synthesizing a derivative of the active compound that includes two key features: a reactive group for covalent attachment to the target and a reporter tag (like biotin) for enrichment and identification via mass spectrometry. nih.govdrugdiscoverychemistry.com

Key strategies include:

Activity-Based Protein Profiling (ABPP): This technique uses reactive probes to covalently label the active sites of entire enzyme families, allowing for the assessment of a compound's potency and selectivity directly in a native biological system. nih.gov

Affinity-Based Probes: Probes such as photoaffinity labels are used to capture binding partners upon photoactivation. drugdiscoverychemistry.com More recent developments include electroaffinity labeling (ECAL), which uses a redox-active group to enable controlled covalent protein capture within live cells. chemrxiv.org

These powerful techniques can be applied to novel pyridazine derivatives to uncover new mechanisms of action, identify previously unknown "off-targets" that might contribute to efficacy or side effects, and validate target engagement in a complex cellular environment. nih.govnih.gov

Emerging Trends and Future Perspectives in 3 Chloropyridazin 1 2h Amine Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules based on the 3-Chloropyridazin-1(2H)-amine scaffold is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and higher throughput, which are critical for rapid library synthesis in drug discovery.

Continuous-flow reactors enable precise control over parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. researchgate.netcolab.ws For instance, nucleophilic aromatic substitution (SNAr) reactions, a common transformation involving the chloro-substituent of the pyridazine (B1198779) ring, can be significantly accelerated at high temperatures in flow reactors, reducing reaction times from hours to minutes. researchgate.net This approach minimizes the formation of side products and facilitates the synthesis of multi-gram quantities of material. researchgate.net

Automated platforms, which integrate flow reactors with robotic autosamplers and purification modules, are enabling the high-throughput synthesis of compound libraries based on the this compound core. nih.govchemrxiv.org This "assembly line" approach allows for the rapid exploration of chemical space by systematically varying substituents on the pyridazine scaffold, accelerating the identification of molecules with desired properties. chemrxiv.org The modular nature of these systems provides the flexibility to perform diverse chemical transformations in a telescoped, multi-step sequence without isolating intermediates. nih.govmdpi.com

| Parameter | Batch Synthesis | Flow Synthesis | Advantage of Flow |

|---|---|---|---|

| Reaction Time | 6 - 24 hours | 5 - 20 minutes | Drastic reduction in synthesis time |

| Temperature | 80 - 120 °C | 150 - 250 °C (superheated) | Access to higher reaction rates safely |

| Yield | 60 - 85% | 85 - 98% | Improved efficiency and atom economy |

| Safety | Potential for thermal runaway | Superior heat transfer, minimal reagent volume | Enhanced operational safety |

| Scalability | Challenging scale-up | Seamless scaling by extending run time | Facilitated production of larger quantities |

Data-Driven Discovery and Machine Learning Applications in Pyridazine Chemistry

The convergence of computational chemistry and machine learning (ML) is revolutionizing the study of pyridazine derivatives. acs.org Data-driven approaches are being employed to predict molecular properties, optimize synthetic reactions, and design novel compounds with tailored functionalities, thereby reducing the reliance on time-consuming trial-and-error experimentation. mdpi.comnih.gov

ML models, trained on datasets of known pyridazine compounds, can forecast a range of properties from biological activity to material characteristics. researchgate.netresearchgate.net For example, Quantitative Structure-Property Relationship (QSPR) models can predict the efficacy of pyridazine derivatives as corrosion inhibitors or their potential anticancer activity. researchgate.netmdpi.com These predictive tools enable researchers to prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.net The application of techniques like virtual sample generation can enhance the predictive accuracy of ML models, especially when dealing with the limited datasets often found in specialized chemical research. researchgate.net

| ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Property Prediction (QSPR/QSAR) | Predicts biological activity, toxicity, or material properties based on molecular structure. researchgate.netmdpi.com | Rapidly screen virtual libraries for potential drug candidates or materials. |

| Retrosynthesis Prediction | Suggests synthetic pathways for target molecules. | Discover novel and more efficient routes to complex derivatives. |

| Reaction Optimization | Identifies optimal reaction conditions (temperature, solvent, catalyst) to maximize yield. | Improve the efficiency and cost-effectiveness of synthesis. |

| De Novo Design | Generates novel molecular structures with desired properties. youtube.com | Design next-generation compounds with enhanced performance. |

Sustainable and Environmentally Benign Synthetic Routes

In line with the global push for green chemistry, a significant trend in pyridazine research is the development of sustainable and environmentally friendly synthetic methods. nih.gov This involves minimizing waste, reducing energy consumption, and using less hazardous substances throughout the synthetic process. mdpi.com

One promising approach is the use of alternative energy sources like microwave (MW) and ultrasonic (US) irradiation. researchgate.net These techniques can dramatically reduce reaction times and energy usage compared to conventional heating methods for the synthesis of pyridazine derivatives. researchgate.net The synthesis of 3-amino-6-chloropyridazine (B20888) itself, often prepared from 3,6-dichloropyridazine and ammonia chemicalbook.com, could be optimized using these green technologies.

Another key principle of green chemistry is the use of safer, renewable, or even no solvents. nih.gov Research is ongoing to replace traditional volatile organic solvents with greener alternatives like water, ionic liquids, or to perform reactions under solvent-free conditions. mdpi.com For example, one-pot syntheses that combine multiple reaction steps without intermediate purification steps not only save time but also significantly reduce solvent waste. nih.gov

| Parameter | Conventional Method | Green Alternative | Sustainability Benefit |

|---|---|---|---|

| Energy Source | Oil bath / heating mantle (convection) | Microwave or ultrasound irradiation researchgate.net | Reduced energy consumption and reaction time |

| Solvents | Volatile organic compounds (e.g., Toluene, DMF) | Water, ethanol, ionic liquids, or solvent-free mdpi.com | Reduced pollution and health hazards |

| Catalysts | Heavy metal catalysts | Metal-free catalysts, biocatalysts, or reusable catalysts mdpi.com | Reduced toxicity and waste |

| Process | Multi-step with intermediate isolation | One-pot or tandem reactions nih.gov | Improved atom economy, less waste |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Chemists are continually exploring new ways to functionalize the this compound core, leading to the discovery of novel reactivity patterns and unprecedented molecular transformations. The presence of multiple reactive sites—the chloro group, the amino group, and the C-H bonds of the pyridazine ring—makes this compound a rich platform for synthetic innovation.

One fascinating area of research involves "ring-switching" transformations. For example, the amino group of aminopyridazine derivatives can be converted into a diazonium salt. semanticscholar.org Under certain conditions, such as heating in primary alkanols, these intermediates can undergo a rearrangement to form entirely different heterocyclic systems, like 1,2,3-triazoles. semanticscholar.org This type of transformation provides a powerful method for accessing diverse chemical scaffolds from a common starting material.

The development of new catalytic methods is also unlocking novel reactivity. Modern cross-coupling reactions allow for the selective functionalization of the C-Cl bond, while C-H activation strategies are being explored to directly modify the pyridazine ring itself. These advanced synthetic tools enable the construction of highly complex molecules that were previously inaccessible, opening up new avenues for drug discovery and materials science. mdpi.com

| Transformation Type | Key Reagents/Conditions | Resulting Scaffold | Significance |

|---|---|---|---|

| Ring-Switching Rearrangement | Diazotization of amino group, followed by heating in alkanols semanticscholar.org | 1,2,3-Triazoles | Access to a different class of heterocycles from a pyridazine precursor. |

| Annulation/Ring Fusion | Reaction with bifunctional reagents (e.g., enaminones) mdpi.com | Fused systems (e.g., pyrimido[1,2-b]pyridazines) | Creation of complex, polycyclic architectures. |

| Palladium-Catalyzed Cross-Coupling | Pd catalyst, boronic acids, amines, etc. | Aryl/heteroaryl-substituted pyridazines | Modular and versatile C-C and C-N bond formation. |

| C-H Functionalization | Transition metal catalyst (e.g., Rh, Ru), directing group | Directly functionalized pyridazine core | Atom-economical synthesis without pre-functionalization. |

Multidisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The versatility of the this compound scaffold makes it a valuable building block in multidisciplinary research that spans organic chemistry, materials science, and chemical biology. The unique electronic properties and hydrogen bonding capabilities of the pyridazine ring lend themselves to a wide array of applications beyond traditional medicinal chemistry.

In materials science , pyridazine derivatives are being investigated for a variety of functions. Their nitrogen atoms can coordinate with metals, making them useful as corrosion inhibitors for steel and other alloys. researchgate.netresearchgate.net There is also emerging interest in incorporating the electron-deficient pyridazine ring into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), to tune their electronic properties.

In chemical biology , this compound serves as a starting point for the synthesis of bioactive molecules and chemical probes. Its ability to act as a scaffold for building complex molecules has led to the development of compounds with potent anticancer activity, which may act by inducing apoptosis or inhibiting key enzymes like PARP-1. nih.gov Furthermore, by attaching fluorescent tags or reactive groups, derivatives of this compound can be transformed into molecular probes to study biological processes, visualize cellular components, or identify the protein targets of bioactive compounds. mdpi.com This synergy between synthetic chemistry and biology is crucial for advancing our understanding of disease and developing new therapeutic strategies.

| Field | Specific Application | Role of the Pyridazine Core | Future Perspective |

|---|---|---|---|

| Chemical Biology | Anticancer agents, enzyme inhibitors nih.gov | Privileged scaffold for interacting with biological targets. | Development of selective chemical probes for target identification and validation. |

| Materials Science | Corrosion inhibitors researchgate.net | Nitrogen atoms coordinate to metal surfaces, forming a protective layer. | Design of pyridazine-based polymers or MOFs for sensing or catalysis. |

| Agrochemistry | Herbicides, insecticides nih.gov | Core structure in various commercial pesticides. | Synthesis of more potent and environmentally benign crop protection agents. |

| Organic Electronics | Components for OLEDs or OPVs | Electron-deficient nature can be used to tune charge-transport properties. | Creation of novel materials with enhanced stability and performance. |

Concluding Remarks on the Research Landscape of 3 Chloropyridazin 1 2h Amine

Synthesis of Key Research Advances and Contributions

Research surrounding 3-Chloropyridazin-1(2H)-amine has led to significant advancements in the field of heterocyclic chemistry. The primary synthetic route, involving the selective mono-amination of the readily available 3,6-dichloropyridazine, is a well-established and efficient method. chemicalbook.comrsc.orgjofamericanscience.org This process allows for the production of the target compound in good yields. chemicalbook.com

Further contributions lie in the exploration of its reactivity. The chlorine atom is amenable to nucleophilic substitution, while the amino group can undergo a variety of transformations. A key area of research has been its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents. researchgate.net This has proven to be a powerful strategy for generating libraries of novel pyridazine (B1198779) derivatives with diverse functionalities. These derivatives have been investigated for a range of biological activities, highlighting the compound's role as a crucial intermediate in drug discovery. medchemexpress.eunih.gov

Spectroscopic and structural characterization has provided a solid foundation for understanding the compound's properties. Detailed analysis using NMR, IR, and mass spectrometry has confirmed its molecular structure, while solubility studies have provided essential data for its application in various solvent systems. chemicalbook.comspectrabase.comnih.govacs.org

Outlook for Strategic Research Opportunities and Challenges

The future research landscape for this compound is promising, with several strategic opportunities. A primary area of focus will likely be the continued development of novel bioactive molecules. Its utility as a scaffold in medicinal chemistry is well-recognized, and further exploration of its derivatives could lead to the discovery of new therapeutic agents, particularly in oncology and infectious diseases. nih.govresearchgate.netnih.gov

Challenges in this area include the need for more efficient and environmentally benign synthetic methodologies. While the current synthesis is effective, developing greener reaction conditions, perhaps utilizing microwave-assisted synthesis more broadly, would be a valuable contribution. rsc.org Another challenge is to fully elucidate the structure-activity relationships (SAR) of its derivatives to enable more rational drug design.

Furthermore, there is an opportunity to explore the compound's potential in materials science. The pyridazine ring possesses unique electronic properties, and its derivatives could be investigated for applications in organic electronics or as ligands in catalysis. researchgate.netconsensus.app

Broader Impact on Fundamental Organic Chemistry and Applied Science

The study of this compound and its reactions has a broader impact on the understanding of fundamental organic chemistry. It serves as an excellent model for studying the reactivity of substituted diazines, a class of heterocycles of immense importance. researchgate.netjpsbr.org Research into its reaction mechanisms, particularly in catalysis, contributes to the broader knowledge base of organic synthesis.

In applied science, the impact is most evident in the pharmaceutical and agrochemical industries. nih.govjpsbr.org Pyridazine-containing compounds are found in a number of commercial drugs and pesticides. The accessibility of this compound as a starting material facilitates the development of new products in these sectors. Its role as a key intermediate ensures that it will continue to be a relevant molecule in the quest for new and improved chemical entities that can address societal needs in health and agriculture.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products